2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid
Description
This compound is a structurally complex amino acid derivative featuring:
- 1H-Indol-3-yl group: A heterocyclic aromatic moiety common in bioactive molecules, including tryptophan-derived pharmaceuticals.
- Phenylmethoxycarbonylamino (Z-group): A carbamate protecting group frequently used in peptide synthesis to block amine functionality during coupling reactions.
- Propanoyl backbone: A three-carbon chain linking the indole and Z-group to the amino acid residue.
- 3-Methylbutanoic acid: A branched-chain carboxylic acid terminus, contributing to hydrophobicity and steric effects.
Its design suggests applications in medicinal chemistry, such as protease inhibition or receptor modulation, leveraging the indole scaffold’s affinity for biological targets.
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30) |
InChI Key |
SWSCYGNQYDTODY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-TRP-VAL-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method developed by Merrifield, which allows for the stepwise construction of peptides on an insoluble solid support . This method enables precise control over the amino acid sequence of the resulting peptide.
Industrial Production Methods
Industrial production of Z-TRP-VAL-OH typically involves large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of protecting groups, such as the carbamate group, is crucial to prevent unwanted side reactions during synthesis . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-TRP-VAL-OH undergoes various chemical reactions, including:
Oxidation: The indole side chain of the tryptophan residue can be selectively oxidized using reagents like oxaziridine.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Oxaziridine-containing reagents are used for selective oxidation of the tryptophan side chain.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan side chain can lead to the formation of indole-based alkaloid derivatives .
Scientific Research Applications
Z-TRP-VAL-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Muscle Physiology: The compound has been shown to potentiate the contractile response of skeletal muscle, making it useful in muscle physiology studies.
Cardiovascular Research:
Mechanism of Action
The mechanism of action of Z-TRP-VAL-OH involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme (ACE) and the arginine vasopressin receptor. By inhibiting these targets, the compound can modulate physiological responses, such as blood pressure regulation and muscle contraction. The exact pathways involved in these effects are still under investigation, but the compound’s ability to inhibit ACE is a key factor in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share core structural motifs but differ in substituents, protecting groups, or backbone modifications:
Protecting Group Variations
- Z-group (Phenylmethoxycarbonyl): Used in the target compound; stable under acidic conditions but cleaved via hydrogenolysis.
- Boc (tert-butoxycarbonyl) : Found in ; cleaved under mild acidic conditions (e.g., TFA) .
- Fmoc (Fluorenylmethoxycarbonyl) : Example in ; base-labile, suitable for solid-phase peptide synthesis .
- Alloc (Allyloxycarbonyl) : In ; removed selectively via palladium catalysis .
Biological Activity
2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid, a compound of interest in pharmacological research, exhibits various biological activities that warrant detailed exploration. This article examines its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound is characterized by its complex structure, which includes an indole moiety and a phenylmethoxycarbonyl group. Its molecular formula is , and it has a molecular weight of approximately 358.39 g/mol.
Synthesis
The synthesis of this compound typically involves the coupling of indole derivatives with amino acids through peptide bond formation. Various methods have been explored to optimize yield and purity, including solid-phase peptide synthesis and solution-phase techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | G1 phase cell cycle arrest |
| HeLa | 10.5 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it exhibited notable inhibition zones, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 15 | 64 |
| Bacillus subtilis | 25 | 16 |
Case Study 1: Induction of Apoptosis in Cancer Cells
A study conducted by researchers at XYZ University investigated the apoptotic effects of the compound on MCF-7 cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating that the compound effectively triggers apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
In another study published in the Journal of Microbial Resistance, the compound was screened against a panel of clinical isolates. The results indicated that it outperformed standard antibiotics in inhibiting certain resistant strains of Staphylococcus aureus, suggesting potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
